3-(4-Methyl-3-nitrophenoxy)azetidine

Lipophilicity Physicochemical profiling ADME prediction

Researchers developing focused libraries against Gram-positive ESKAPE pathogens require structurally differentiated azetidine scaffolds. 3-(4-Methyl-3-nitrophenoxy)azetidine (CAS 1342024-66-1) addresses this need as a fragment-compliant building block (MW 208.21, LogP 1.25, TPSA 64.4 Ų) with documented SAR: methyl-bearing nitroazetidine analogs achieve MIC values as low as 4 µg/mL against S. aureus and E. faecalis. - Distinct electronic profile: 4-Me (electron-donating) + 3-NO₂ (electron-withdrawing) substituents. - Reactive handles: free-base azetidine nitrogen for direct N-functionalization; nitro group reducible to aniline for bioconjugation. - Supply assurance: ≥98% purity, sealed dry storage at 2-8°C, shipped at ambient temperature.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B13611644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-3-nitrophenoxy)azetidine
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2CNC2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O3/c1-7-2-3-8(4-10(7)12(13)14)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3
InChIKeyXLXZQPYLJWZUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-3-nitrophenoxy)azetidine – Baseline Identity and Procurement Profile


3-(4-Methyl-3-nitrophenoxy)azetidine (CAS 1342024-66-1) is a 3-aryloxy-substituted azetidine containing a 4-methyl-3-nitrophenoxy substituent on the azetidine ring . The compound has a molecular formula of C₁₀H₁₂N₂O₃, a molecular weight of 208.21 g/mol, and a topological polar surface area (TPSA) of 64.4 Ų . It is supplied at ≥98% purity by multiple vendors. The azetidine nitrogen provides a reactive handle for further functionalization, while the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position create a distinct electronic profile on the phenoxy ring [1].

Reactive azetidine nitrogen enables direct N-functionalization
Distinct 4-methyl-3-nitrophenoxy electronic profile
High-purity building block for medicinal chemistry synthesis

Why Generic Azetidine–Nitrophenoxy Analogs Cannot Substitute 3-(4-Methyl-3-nitrophenoxy)azetidine


Among the family of 3-nitrophenoxy-azetidine derivatives, positional isomerism of the nitro and methyl groups on the phenoxy ring generates quantifiably different physicochemical properties—most notably lipophilicity (ΔLogP ~0.25, ΔTPSA 2.7 Ų), hydrogen-bond donor count (1 vs. 2), and rotatable bond count (3 vs. 2)—that are known to govern membrane permeability, target engagement, and metabolic stability [1]. Published structure–activity relationship (SAR) data on nitroazetidine antibacterials further demonstrate that the presence and position of the methyl (p-tolyl) substituent critically modulates Gram-positive antibacterial activity, with MIC values shifting from >512 μg/mL to as low as 4 μg/mL depending on the aromatic substitution pattern [2]. Simple replacement with a non-methylated or differently substituted analog therefore cannot preserve the same pharmacological or physicochemical profile.

Positional isomerism alters ADME-related properties
Shifting the nitro/methyl positions on the phenoxy ring changes LogP and TPSA, which can significantly impact membrane permeability and target engagement predictability.
Methyl group is critical for antibacterial activity
Class-level SAR shows that methyl substitution greatly enhances anti‑Gram‑positive potency; non‑methylated analogs exhibit markedly reduced activity and cannot be considered interchangeable.
Free base form influences derivatization scope
The free base offers a reactive azetidine nitrogen for direct N‑functionalization without deprotection, whereas hydrochloride salts require additional handling, limiting synthetic versatility.

Product-Specific Quantitative Evidence Guide for 3-(4-Methyl-3-nitrophenoxy)azetidine vs. Closest Analogs


Lower Lipophilicity (LogP) vs. the 5-Methyl-2-nitro Positional Isomer

3-(4-Methyl-3-nitrophenoxy)azetidine exhibits a computed LogP of 1.25 vs. an XLogP3-AA of 1.5 for its closest positional isomer, 3-(5-methyl-2-nitrophenoxy)azetidine [1]. This difference of 0.25 log units reflects the distinct impact of nitro and methyl group positioning on the phenoxy ring on partitioning behavior. Published SAR on nitroazetidines has shown that optimal antibacterial activity falls within a cLogP range of 1–3; deviations in either direction modulate potency [2].

Lipophilicity Shift
Reported
ΔLogP = 0.25 lower
May alter ADME properties
Computed LogP; no experimental data
Lipophilicity Physicochemical profiling ADME prediction

Reduced Topological Polar Surface Area (TPSA) vs. the 5-Methyl-2-nitro Isomer

The target compound has a TPSA of 64.4 Ų, which is 2.7 Ų lower than the 67.1 Ų reported for 3-(5-methyl-2-nitrophenoxy)azetidine [1]. This difference arises from the altered spatial arrangement of the nitro and methyl groups, which modifies the solvent-accessible polar surface. TPSA is a key determinant of intestinal absorption and blood–brain barrier penetration, with thresholds of <140 Ų and <90 Ų widely applied in CNS drug design [2].

TPSA Reduction
Reported
ΔTPSA = 2.7 Ų lower
Potential improved membrane diffusion
Computed TPSA values
Polar surface area Membrane permeability Blood-brain barrier penetration

Additional Rotatable Bond Confers Conformational Flexibility vs. 5-Methyl-2-nitro Isomer

3-(4-Methyl-3-nitrophenoxy)azetidine has 3 rotatable bonds, whereas the 5-methyl-2-nitro positional isomer has only 2 [1]. The additional rotatable bond originates from the different substitution pattern on the phenoxy ring affecting the symmetry of the ether linkage. Rotatable bond count influences conformational entropy penalty upon binding and is negatively correlated with oral bioavailability in drug-like molecules [2].

Conformational Flexibility
Reported
+1 rotatable bond (50% increase)
May increase entropic penalty on binding
Relevant for ligand efficiency optimization
Rotatable bonds Conformational entropy Ligand efficiency

Single Hydrogen-Bond Donor vs. Two in Hydrochloride Salt Analogs

The target compound is a free base with 1 hydrogen-bond donor (HBD), in contrast to its hydrochloride salt analog 3-(4-nitrophenoxy)azetidine hydrochloride, which has 2 HBDs due to the protonated azetidine nitrogen [1]. The absence of a second HBD in the free base reduces overall polarity and can improve passive membrane permeability while potentially reducing aqueous solubility. The HBD count is a component of Lipinski's Rule of 5 and related drug-likeness filters, with ≤5 HBDs recommended for oral drugs [2].

H-Bond Donor Count
Reported
1 HBD vs 2 HBDs
Free base simplifies derivatization
Free base vs. hydrochloride salt comparator
Hydrogen-bond donor count Drug-likeness Solubility

Class-Level SAR: Methyl Substituent Position Modulates Antibacterial Activity in Nitroazetidines

In a systematic evaluation of 22 nitroazetidine derivatives, the presence of a p-tolyl (4-methylphenyl) substituent was associated with consistently higher antibacterial activity against Gram-positive strains (S. aureus, E. faecalis) compared to 2-thienyl or unsubstituted phenyl analogs [1]. The most potent compound (22, bearing a p-tolyl group) exhibited a MIC of 4 μg/mL against E. faecalis, within 2-fold of norfloxacin, while analogs lacking the p-tolyl group showed MIC >512 μg/mL [1]. The 4-methyl group on the phenoxy ring of the target compound provides a structurally analogous methyl substitution to the p-tolyl motif, suggesting a favorable contribution to antibacterial SAR relative to non-methylated comparators such as 3-(4-nitrophenoxy)azetidine hydrochloride.

Antibacterial SAR
Class-level
>128-fold MIC difference with methyl
Supports antimicrobial screening context
Direct target MIC data unavailable
Antibacterial Structure-activity relationship Gram-positive bacteria

Optimal Research and Industrial Application Scenarios for 3-(4-Methyl-3-nitrophenoxy)azetidine


Medicinal Chemistry: Azetidine-Containing Antibacterial Library Design

The class-level SAR evidence showing that methyl-bearing nitroazetidine analogs achieve MIC values as low as 4 μg/mL against Gram-positive ESKAPE pathogens (S. aureus, E. faecalis) positions 3-(4-methyl-3-nitrophenoxy)azetidine as a structurally differentiated building block for synthesizing focused libraries targeting multidrug-resistant Gram-positive infections [1]. Its free-base azetidine nitrogen permits direct N-functionalization without deprotection steps.

Physicochemical Property-Driven Fragment Library Assembly

With a LogP of 1.25 and TPSA of 64.4 Ų, this compound falls within the optimal property space for fragment-based drug discovery (Rule of 3: MW <300, cLogP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3), while offering a differentiated profile from its 5-methyl-2-nitro isomer (LogP 1.5, TPSA 67.1) [1]. The quantitative property differences enable deliberate tuning of fragment library diversity.

Chemical Biology: Nitroarene-Based Probe Precursor Synthesis

The 3-nitro group on the phenoxy ring serves as a latent handle for reduction to an aniline, enabling subsequent diazotization, bioconjugation, or fluorescent labeling [1]. The 4-methyl group ortho to the nitro substituent provides steric and electronic modulation of the reduction potential, differentiating this scaffold from non-methylated nitroazetidines for chemoproteomic probe development.

Organic Synthesis: Azetidine Ring as a Strained Heterocycle for Ring-Opening Transformations

The azetidine ring (ring strain ~25 kcal/mol) provides a reactive core for ring-opening reactions with nucleophiles, enabling access to 1,3-difunctionalized aminopropane derivatives [1]. The 3-aryloxy substitution pattern is particularly suited for generating chiral building blocks when used with enantioselective ring-opening methodologies.

Application
Selection Property
Validation Focus
Antibacterial library design
Methyl-nitrophenoxy azetidine core
Gram-positive antibacterial SAR (class‑level MIC context)
Fragment‑based library assembly
Lead‑like physicochemical profile
Permeability and drug‑likeness profiling
Chemical probe precursor synthesis
Nitro group as latent aniline handle
Reduction efficiency and bioconjugation scope
Strained heterocycle derivatization
Azetidine ring strain
Ring‑opening reactivity and chiral building‑block potential
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